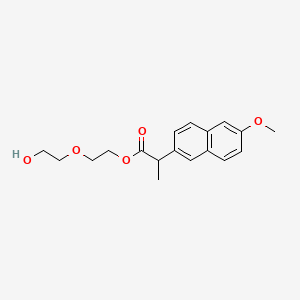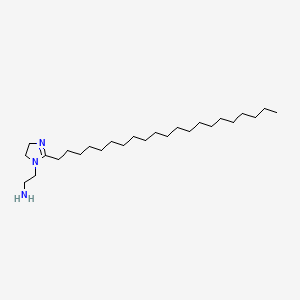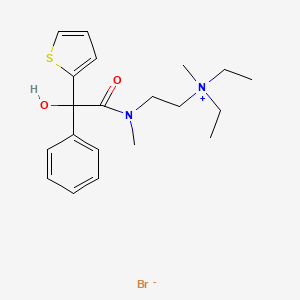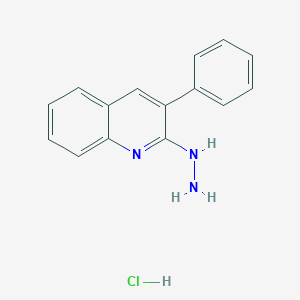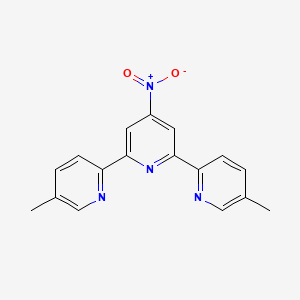
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its applications in medicinal chemistry, particularly as a vasodilator and antiarrhythmic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves several steps. One common method includes the reaction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using Pd-containing anion exchangers for the hydrogenation of 4-nitro-N-[2-(diethylamino)ethyl]benzamide. This method is more efficient and yields higher amounts of the desired product under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of Pd-containing catalysts is commonly used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide primarily yields this compound .
Scientific Research Applications
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is used as a vasodilator and antiarrhythmic agent for treating ventricular arrhythmias.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves the inhibition of DNA methyltransferase, which modulates gene expression. It also acts as a sodium channel blocker, which contributes to its antiarrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
Procainamide hydrochloride: Similar in structure and used as an antiarrhythmic agent.
4-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride: Shares similar pharmacological properties.
Uniqueness
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is unique due to its dual role as a DNA methyltransferase inhibitor and a sodium channel blocker. This combination of properties makes it particularly valuable in both medicinal and biochemical research .
Properties
CAS No. |
62979-77-5 |
|---|---|
Molecular Formula |
C14H25Cl2N3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3.2ClH/c1-4-17(5-2)11-10-16-14(15)13-8-6-12(3)7-9-13;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H |
InChI Key |
UGENXPMPHUHBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)C)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


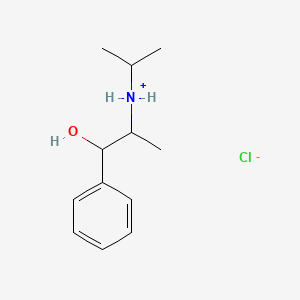
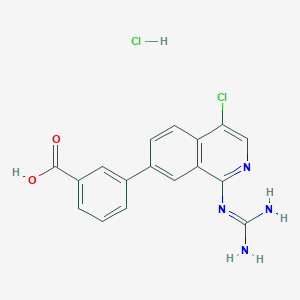
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
